1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-fluoro-6-methylbenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, inflammation, and infectious diseases.
Pharmacology: Studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Material Science: Investigated for its potential use in the development of advanced materials such as polymers, coatings, and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-6-methylphenyl)-2-methoxyethanamine
- 2-Fluoro-6-methylphenylboronic acid
- 1-(2-Fluoro-6-methylphenyl)methanamine
Uniqueness
1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific structural features, such as the presence of a fluorine atom and a methyl group on the phenyl ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10FN3 |
---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-3-2-4-8(11)10(7)14-6-5-9(12)13-14/h2-6H,1H3,(H2,12,13) |
InChI Key |
CMMRQHLNSOJFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N2C=CC(=N2)N |
Origin of Product |
United States |
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